molecular formula C16H26ClNO B1397629 4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride CAS No. 1219971-88-6

4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride

Cat. No.: B1397629
CAS No.: 1219971-88-6
M. Wt: 283.83 g/mol
InChI Key: KORSMSMTHDWXNG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aliphatic and aromatic components. The compound is officially designated as 4-(4-tert-butyl-2-methylphenoxy)piperidine;hydrochloride according to computational nomenclature systems. This naming convention clearly delineates the structural hierarchy, beginning with the piperidine core structure as the parent heterocycle, followed by the phenoxy substituent at the 4-position of the piperidine ring, and finally specifying the substitution pattern on the phenoxy aromatic ring.

The Chemical Abstracts Service registry number for this compound is 1219971-88-6, providing a unique identifier within chemical databases worldwide. Alternative nomenclature variations documented in chemical literature include this compound and 4-(4-(tert-Butyl)-2-methylphenoxy)piperidine hydrochloride, representing different formatting conventions while maintaining chemical accuracy. The systematic name construction follows the principle of identifying the most complex substituent as the suffix, with the piperidine ring serving as the fundamental structural unit.

The International Chemical Identifier system provides additional systematic representation through the InChI notation: InChI=1S/C16H25NO.ClH/c1-12-11-13(16(2,3)4)5-6-15(12)18-14-7-9-17-10-8-14;/h5-6,11,14,17H,7-10H2,1-4H3;1H. This notation systematically encodes the molecular connectivity and provides a standardized method for computer-readable chemical identification. The corresponding InChIKey KORSMSMTHDWXNG-UHFFFAOYSA-N serves as a fixed-length hash code derived from the full InChI representation.

Molecular Architecture: Piperidine-Phenoxy Substituent Relationships

The molecular architecture of this compound reflects a sophisticated arrangement of structural elements that defines its chemical identity and properties. The compound possesses a molecular formula of C₁₆H₂₆ClNO with a molecular weight of 283.83 g/mol, incorporating both the organic base and the hydrochloride salt component. The structural framework consists of a saturated six-membered piperidine ring bearing a nitrogen atom, which serves as the central scaffold for the phenoxy substituent attachment.

The piperidine ring adopts a chair conformation typical of saturated six-membered rings, with the phenoxy substituent occupying an equatorial position to minimize steric interactions. The phenoxy linkage connects the piperidine framework to a substituted benzene ring through an ether oxygen atom, creating a flexible tether that allows for conformational mobility. The aromatic ring bears two distinct substituents: a tert-butyl group at the 4-position and a methyl group at the 2-position relative to the ether oxygen attachment point.

Structural Parameter Value Reference
Molecular Formula C₁₆H₂₆ClNO
Molecular Weight 283.83 g/mol
Chemical Abstracts Service Number 1219971-88-6
PubChem Compound Identifier 56830784

The tert-butyl substituent introduces significant steric bulk at the para position of the aromatic ring, creating a bulky hydrophobic domain that influences both the compound's conformational preferences and its interaction capabilities. This substituent consists of a quaternary carbon center bearing three methyl groups, resulting in a nearly spherical steric profile. The methyl group at the ortho position provides additional steric influence while maintaining a smaller spatial footprint compared to the tert-butyl group.

The Simplified Molecular Input Line Entry System notation CC1=C(C=CC(=C1)C(C)(C)C)OC2CCNCC2.Cl provides a linear representation of the molecular connectivity, clearly showing the substitution pattern and the presence of the hydrochloride salt. This notation demonstrates the systematic arrangement of carbon and nitrogen atoms within the heterocyclic framework and the specific positioning of substituents on the aromatic ring system.

Crystallographic Analysis and Conformational Dynamics

While specific crystallographic data for this compound is limited in the available literature, comparative analysis with structurally related compounds provides insights into the likely conformational behavior and solid-state characteristics. The compound belongs to a class of substituted piperidines that typically exhibit chair conformations for the saturated ring system, with substituents adopting energetically favorable orientations to minimize steric clashes and maximize intramolecular interactions.

The presence of the bulky tert-butyl group at the para position of the phenoxy substituent significantly influences the conformational landscape of the molecule. This steric bulk restricts rotation around certain bonds while providing stabilizing hydrophobic interactions that can influence crystal packing arrangements. The ortho-methyl group adds an additional layer of steric complexity, particularly affecting the rotation around the phenoxy ether linkage and potentially creating atropisomeric considerations under certain conditions.

Related crystallographic studies of tert-butyl piperidine derivatives, such as the investigation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, demonstrate that piperidine rings in these systems maintain characteristic chair conformations with specific dihedral angles between attached aromatic systems. In that study, the pyrazole ring formed a dihedral angle of 33.4 degrees with the approximate mirror plane of the piperidine ring, indicating significant out-of-plane orientation that minimizes steric interactions.

The conformational dynamics of this compound likely involve rotation around the ether linkage connecting the piperidine and phenoxy components. The energy barrier for this rotation is influenced by both steric and electronic factors, including the size of the tert-butyl group and the electronic properties of the substituted aromatic ring. Computational studies would be necessary to fully characterize the preferred conformations and energy barriers associated with bond rotations in this system.

Comparative Structural Analysis with Tert-Butylphenoxy Piperidine Derivatives

The structural landscape of tert-butylphenoxy piperidine derivatives reveals significant diversity in substitution patterns and their corresponding effects on molecular properties. Comparative analysis of this compound with related compounds provides insights into structure-activity relationships and the impact of substituent positioning on molecular behavior.

A closely related structural isomer, 4-(2-(tert-Butyl)-4-methylphenoxy)piperidine hydrochloride, demonstrates the importance of substituent positioning on the aromatic ring. This compound, with PubChem Compound Identifier 56830922 and molecular formula C₁₆H₂₆ClNO, shares the same molecular weight of 283.83 g/mol but differs in the positioning of the tert-butyl and methyl groups. The regioisomeric relationship between these compounds illustrates how substituent migration can maintain overall molecular composition while potentially altering biological and chemical properties.

Compound Chemical Abstracts Service Number Substituent Pattern PubChem Identifier
This compound 1219971-88-6 4-tert-butyl, 2-methyl 56830784
4-(2-(tert-Butyl)-4-methylphenoxy)piperidine hydrochloride 1219979-38-0 2-tert-butyl, 4-methyl 56830922
3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride 1220020-59-6 2-tert-butyl, 4-methyl 56830920

The positional isomer 3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochloride represents another variation within this structural family, where the phenoxy attachment occurs at the 3-position rather than the 4-position of the piperidine ring. This compound maintains the same phenoxy substitution pattern as the 4-(2-(tert-Butyl)-4-methylphenoxy) isomer but differs in the attachment point to the piperidine scaffold. Such positional variations can significantly impact conformational preferences and biological activity profiles.

Extended analysis includes compounds with modified linker regions, such as 3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride, which incorporates an additional methylene spacer between the phenoxy group and the piperidine ring. This structural modification, with molecular formula C₁₇H₂₈ClNO and molecular weight 297.9 g/mol, demonstrates how subtle changes in molecular architecture can influence overall properties while maintaining the core structural motifs.

The comparative analysis extends to related compounds bearing different protecting groups or functional modifications, such as tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate, which incorporates both amino functionality and carbamate protection. This compound, with Chemical Abstracts Service number 138227-69-7 and molecular formula C₁₇H₂₆N₂O₃, illustrates the versatility of the piperidine-phenoxy scaffold for incorporation of diverse functional groups and protection strategies in synthetic chemistry applications.

Properties

IUPAC Name

4-(4-tert-butyl-2-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-12-11-13(16(2,3)4)5-6-15(12)18-14-7-9-17-10-8-14;/h5-6,11,14,17H,7-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORSMSMTHDWXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219971-88-6
Record name Piperidine, 4-[4-(1,1-dimethylethyl)-2-methylphenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219971-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butyl-2-methylphenol with an appropriate halogenating agent to form 4-tert-butyl-2-methylphenoxy halide.

    Nucleophilic Substitution: The phenoxy halide is then reacted with piperidine under nucleophilic substitution conditions to form 4-[4-(tert-Butyl)-2-methylphenoxy]piperidine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the piperidine derivative to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Variations on the Piperidine Ring

a) 4-(tert-Butyl)piperidine Hydrochloride (CAS 69682-13-9)
  • Structure: Lacks the phenoxy group, featuring only a tert-butyl substituent at the 4-position of piperidine.
  • Properties : Molecular formula C₉H₁₉N·HCl, melting point 302–303°C, 98% purity .
  • Key Differences: The absence of the phenoxy group reduces steric bulk and polarity, likely increasing lipophilicity and membrane permeability compared to the target compound.
b) 4-[(2-Methylphenoxy)methyl]piperidine Hydrochloride (CAS 614731-14-5)
  • Structure: A phenoxymethyl group at the 4-position of piperidine, with a 2-methylphenoxy substituent.
  • Properties : Molecular weight 241.76, classified as an irritant (Xi) .
  • Key Differences: The methylphenoxy group is attached via a methylene bridge, altering electronic effects and spatial orientation compared to the direct phenoxy linkage in the target compound.
c) 4-(4-Nitrophenyl)piperidine Hydrochloride (CAS 883194-93-2)
  • Structure : A nitro-substituted phenyl group directly attached to piperidine.
  • Properties : Molecular formula C₁₁H₁₅ClN₂O₂, solubility in water and alcohols, >97% purity .
  • Key Differences : The nitro group is strongly electron-withdrawing, which may reduce basicity of the piperidine nitrogen and influence reactivity in synthetic applications.

Functional Group Modifications

a) 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride (SC-22066)
  • Structure: Features fluoro and nitro groups on the phenoxy ring.
b) tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (CAS 138227-63-1)
  • Structure: Includes a tert-butyl carbamate protecting group and an aminophenoxy substituent.
  • Key Differences: The Boc-protected amine and aminophenoxy group make this compound a versatile intermediate in peptide coupling or drug synthesis .

Pharmacologically Relevant Analogs

a) Paroxetine Hydrochloride
  • Structure : A fluorophenyl and benzodioxolylmethyl-substituted piperidine.
  • Application : Selective serotonin reuptake inhibitor (SSRI) antidepressant .
  • Key Differences : The complex substitution pattern on paroxetine highlights how piperidine derivatives can be tailored for specific neurological targets, unlike the target compound’s simpler substituents.

Biological Activity

4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a 2-methylphenoxy group. Its molecular formula is C15_{15}H22_{22}ClN1_{1}O1_{1}, with a molecular weight of approximately 281.80 g/mol. The unique structure contributes to its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate receptor and enzyme activities. The piperidine ring can interact with neurotransmitter receptors, while the tert-butyl and methylphenoxy groups may enhance binding affinity and selectivity towards specific targets.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptor sites, influencing neurotransmission.
  • Enzyme Interaction : It can inhibit or activate specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

  • Antimicrobial Effects : Studies have shown that it possesses antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : The compound may offer neuroprotective benefits through its interaction with central nervous system receptors.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in cancer cell lines
NeuroprotectiveModulation of neurotransmitter activity

Case Studies

  • Antimicrobial Activity Study : In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antibacterial agent.
  • Cytotoxicity Assay : A study evaluating the compound's effect on HeLa cells reported an IC50_{50} value of 700 nM. This indicates substantial cytotoxic activity, warranting further exploration in cancer therapeutics .
  • Neuroprotective Study : Research assessing the neuroprotective effects revealed that the compound could attenuate oxidative stress markers in neuronal cell cultures, highlighting its potential for treating neurodegenerative conditions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructure SimilarityBiological Activity
3-[2-(tert-Butyl)-4-methylphenoxy]piperidine hydrochlorideSimilar piperidine coreModerate cytotoxicity
4-(tert-Butyl)-2-methylphenolLacks piperidine ringAntioxidant properties

Q & A

Basic Research Questions

Q. How can researchers design a multistep synthetic route for 4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride?

  • Methodology :

  • Step 1 : Start with tert-butylphenol derivatives for the aromatic ether formation. Use nucleophilic substitution under alkaline conditions (e.g., NaOH in dichloromethane) to attach the piperidine moiety via an ether linkage .
  • Step 2 : Protect the piperidine nitrogen during subsequent reactions (e.g., Boc protection) to avoid unwanted side reactions.
  • Step 3 : Introduce the methyl group via Friedel-Crafts alkylation or methylation of the phenol intermediate under controlled conditions .
  • Step 4 : Deprotect and form the hydrochloride salt using HCl in a polar solvent (e.g., ethanol) .
    • Key Considerations : Monitor reaction progress with TLC or HPLC, and optimize solvent systems (e.g., ethers or nitriles) to enhance yield .

Q. What purification strategies are effective for isolating this compound?

  • Methodology :

  • Liquid-Liquid Extraction : Separate unreacted starting materials using dichloromethane and aqueous NaOH .
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .
  • Recrystallization : Improve purity via solvent systems like ethanol/water, ensuring slow cooling to form high-quality crystals .
    • Validation : Confirm purity (>99%) via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the tert-butyl group (δ ~1.3 ppm for 1^1H) and piperidine ring conformation .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • Thermal Analysis : Perform DSC/TGA to assess stability under heating (e.g., decomposition above 200°C) .
    • Data Interpretation : Compare spectral data with structurally similar piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Methodology :

  • Reaction Optimization : Vary temperature, catalyst loading, or solvent polarity (e.g., replace dichloromethane with THF) to suppress byproducts .
  • Byproduct Identification : Use LC-MS or preparative TLC to isolate and characterize impurities (e.g., over-alkylated derivatives) .
  • Statistical Design : Apply factorial experiments to identify critical factors (e.g., pH, stoichiometry) affecting yield .
    • Case Study : Inconsistent yields due to moisture sensitivity may require strict anhydrous conditions .

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .
  • Oxidative Stress Testing : Use hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic pathways .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products .
    • Data Analysis : Compare degradation kinetics with analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify structural vulnerabilities .

Q. How can researchers investigate the compound’s structure-activity relationship (SAR) for drug discovery?

  • Methodology :

  • Analog Synthesis : Modify the tert-butyl group (e.g., replace with CF3_3) or piperidine substituents .
  • Biological Assays : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., kinases) using in vitro models .
  • Computational Modeling : Perform docking studies to correlate substituent effects with binding affinity .
    • Case Study : Piperidine derivatives with electron-withdrawing groups (e.g., sulfonyl) show enhanced metabolic stability .

Q. How should researchers address discrepancies in reported toxicity or ecotoxicological data?

  • Methodology :

  • Standardized Testing : Follow OECD guidelines for acute toxicity (e.g., LD50_{50} in rodents) and Ames tests for mutagenicity .
  • Ecotoxicology : Evaluate aquatic toxicity using Daphnia magna or algae models, accounting for bioaccumulation potential .
  • Meta-Analysis : Compare data across studies to identify confounding variables (e.g., impurity profiles or solvent carriers) .
    • Recommendation : Prioritize in vitro-to-in vivo extrapolation (IVIVE) models to reduce animal testing .

Q. What strategies can improve the compound’s pharmacokinetic properties for preclinical development?

  • Methodology :

  • Solubility Enhancement : Use salt forms (e.g., mesylate) or co-crystals with cyclodextrins .
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP and improve aqueous solubility .
  • Prodrug Design : Mask the piperidine nitrogen with enzymatically cleavable groups (e.g., esters) .
    • Validation : Conduct in situ intestinal perfusion or hepatocyte stability assays to predict oral bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride
Reactant of Route 2
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4-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride

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